HER Gibbs Free Energy and Overpotential: Mn₂P–MnP Heterostructure vs. Individual Mn₂P and MnP Phases
Density functional theory (DFT) calculations demonstrate that the Mn₂P–MnP heterostructure achieves a hydrogen adsorption Gibbs free energy (ΔG_H*) of 0.057 eV, which is closest to the thermoneutral ideal of 0 eV, compared to −0.306 eV for Mn₂P and +0.325 eV for pristine MnP [1]. Electrochemically, the Mn₂P–MnP/PNC catalyst requires overpotentials of only 63 mV in 0.5 M H₂SO₄ and 98 mV in 1 M KOH to deliver a cathodic current density of 10 mA cm⁻², and retains 98.18% of its initial current after 96 h in acid and 97.57% after 120 h in alkaline electrolyte [1]. In contrast, the single-phase MnP/PNC and Mn₂P/PNC prepared under identical synthesis conditions exhibit inferior overpotentials consistent with their non-optimal H adsorption energies [1].
| Evidence Dimension | Hydrogen adsorption Gibbs free energy (ΔG_H*) |
|---|---|
| Target Compound Data | Mn₂P–MnP heterostructure: ΔG_H* = 0.057 eV |
| Comparator Or Baseline | Mn₂P: ΔG_H* = −0.306 eV; MnP: ΔG_H* = +0.325 eV |
| Quantified Difference | Mn₂P–MnP is 0.363 eV closer to zero than Mn₂P and 0.268 eV closer than MnP |
| Conditions | DFT calculations; experimental validation in 0.5 M H₂SO₄ and 1 M KOH at 10 mA cm⁻² |
Why This Matters
For HER electrocatalyst procurement, sourcing the Mn₂P–MnP heterostructure rather than single-phase MnP or Mn₂P is critical: the phase-optimized material reduces the overpotential penalty by tens of millivolts, directly translating to lower operating voltage and higher energy efficiency in water electrolysis.
- [1] Zhu, J. et al. Composition-optimized manganese phosphide nanoparticles anchored on porous carbon network for efficiently electrocatalytic hydrogen evolution. Chem. Eng. J. 2023, 471, 144484. DOI: 10.1016/j.cej.2023.144484 View Source
